
1-(4-Bromophenyl)-4-pentylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-4-pentylpiperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a pentyl-substituted piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are commonly used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-4-pentylpiperazine typically involves the reaction of 4-bromophenylpiperazine with pentyl halides under basic conditions. The reaction is usually carried out in the presence of a suitable base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-4-pentylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-4-pentylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-4-pentylpiperazine involves its interaction with specific molecular targets in the body. The compound is known to interact with various receptors and enzymes, modulating their activity and leading to physiological effects. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-4-pentylpiperazine can be compared with other piperazine derivatives such as:
- 1-(4-Chlorophenyl)-4-pentylpiperazine
- 1-(4-Fluorophenyl)-4-pentylpiperazine
- 1-(4-Methylphenyl)-4-pentylpiperazine
Uniqueness: The presence of the bromine atom in the bromophenyl group imparts unique chemical and biological properties to this compound, distinguishing it from other similar compounds. This uniqueness can be attributed to the electronic and steric effects of the bromine atom, which influence the compound’s reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
105746-18-7 |
|---|---|
Formule moléculaire |
C15H23BrN2 |
Poids moléculaire |
311.26 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-4-pentylpiperazine |
InChI |
InChI=1S/C15H23BrN2/c1-2-3-4-9-17-10-12-18(13-11-17)15-7-5-14(16)6-8-15/h5-8H,2-4,9-13H2,1H3 |
Clé InChI |
UQVLVFZZBJZOFJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1CCN(CC1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


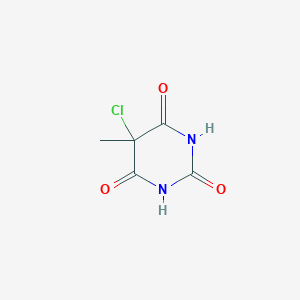
![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)

![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)
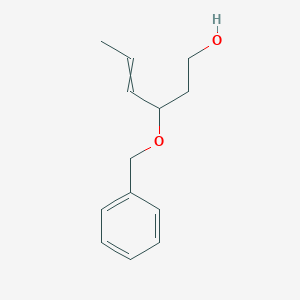

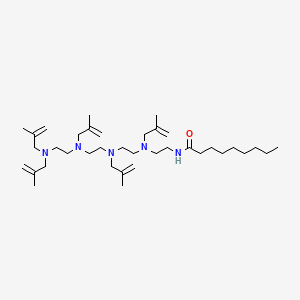
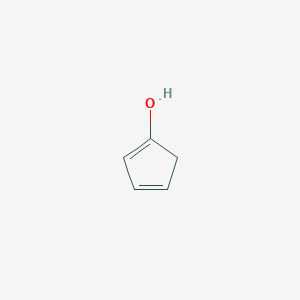
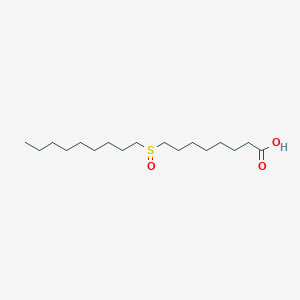

![1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14333127.png)
![4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14333136.png)
![5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole](/img/structure/B14333138.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine)](/img/structure/B14333139.png)
